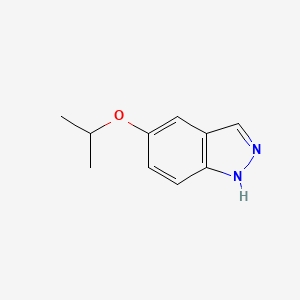

5-Isopropoxy-1H-indazole

Description

Properties

IUPAC Name |

5-propan-2-yloxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQKMIRBUVCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives. The reaction typically requires a catalyst, such as copper(II) acetate, and an oxidizing agent like oxygen. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Pharmacological Properties

5-Isopropoxy-1H-indazole and its derivatives have been investigated for their pharmacological activities, particularly in the context of neurodegenerative diseases and cardiovascular conditions. The following table summarizes key pharmacological properties associated with this compound:

Neurodegenerative Disease Study

A study focused on the synthesis of a new compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), demonstrated its efficacy as a selective LRRK2 inhibitor. This compound was developed to enhance brain penetration and oral bioavailability, making it a candidate for treating Parkinson's disease .

Cardiovascular Effects

Research has shown that various indazole derivatives can influence cardiovascular functions. For instance, the compound YC-1 has been noted for its ability to inhibit platelet aggregation and reduce vascular contraction, which may help manage conditions like hypertension and atherosclerosis . Additionally, modifications to the indazole structure have resulted in compounds with enhanced hypotensive effects in animal models .

Cancer Therapeutics

Indazole derivatives have been explored for their role in cancer treatment. The ability of these compounds to inhibit angiogenesis has been documented in preclinical studies involving xenograft models, where they effectively reduced tumor growth by targeting specific molecular pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key Observations :

- Substituent Position : The 5-position substitution in this compound likely directs electronic effects differently than 1-substituted indazoles. For example, electron-donating isopropoxy groups at position 5 may activate the indazole core for electrophilic substitution, whereas 1-isopropyl indazole lacks such directional effects .

- Functional Groups : Ether (-O-) groups (as in this compound) offer moderate polarity compared to alkyl (e.g., 1-isopropyl) or carbonyl substituents (e.g., imidazole derivatives in ). This impacts solubility and interaction with biological targets .

Biological Activity

5-Isopropoxy-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a five-membered nitrogenous heterocycle with an isopropoxy group at the 5-position. The presence of this substituent enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets. This unique structural characteristic differentiates it from other indazole derivatives, such as 1H-indazole and 5-Methoxy-1H-indazole, which lack the isopropoxy group.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the viability of various cancer cell lines. For example:

| Cell Line | Inhibition Assay | IC50 Value |

|---|---|---|

| HEP3BPN 11 (Liver) | MTT Assay | Higher than Methotrexate |

| MDA 453 (Breast) | MTT Assay | Not specified |

| HL 60 (Leukemia) | MTT Assay | Not specified |

These findings suggest that the compound may serve as a lead candidate for developing new cancer therapeutics.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of specific enzymes involved in inflammation. Although detailed mechanisms for this compound remain to be fully elucidated, it is hypothesized that it may interact with phosphoinositide 3-kinase δ, a key player in inflammatory signaling pathways.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects. Studies have indicated that it can inhibit the growth of various microbial strains, making it a candidate for further investigation in infectious disease treatment .

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve the compound's interaction with specific molecular targets. The binding affinity to enzymes or receptors can modulate their activity, influencing cellular signaling pathways associated with cancer proliferation and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of various indazole derivatives, including this compound. A notable study focused on structure-activity relationships (SAR) among indazole derivatives revealed that hydrophobic moieties like isopropyl enhance bioavailability and therapeutic efficacy .

Moreover, another investigation highlighted the potential of indazoles in targeting multiple kinases involved in cancer progression. The results indicated that certain derivatives exhibited potent inhibitory activities against these kinases, suggesting a multi-target approach could be beneficial for therapeutic development .

Q & A

Q. How can researchers ensure reproducibility when sharing synthetic procedures for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.